An In-depth Technical Guide to 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract: 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol of significant interest to the pharmaceutical and agrochemical industries. Its structure combines a phenylethanol backbone with two key fluorine-containing moieties: an ortho-fluoro group and an ortho-trifluoromethyl group. This unique substitution pattern imparts desirable physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated acidity, making it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its strategic importance in modern drug discovery.
Molecular Structure and Physicochemical Properties
The rational design of novel therapeutics often hinges on the strategic incorporation of functional groups that can optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. The structure of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is a prime example of such molecular engineering.
The presence of a trifluoromethyl (-CF3) group provides a significant steric and electronic impact. It is highly lipophilic and acts as a potent electron-withdrawing group, which can increase the metabolic stability of the compound by shielding adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.[1][2] The ortho-fluoro substituent further enhances these effects, contributing to altered protein-ligand binding interactions and improved membrane permeability.[3][4]
Below is the 2D structure of the molecule:
Caption: 2D chemical structure of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol | --- |
| CAS Number | 944583-77-9 | --- |
| Molecular Formula | C₉H₈F₄O | |
| Molecular Weight | 208.15 g/mol | |
| Physical Form | Solid (predicted, based on isomers) | |
| Topological Polar Surface Area (TPSA) | 20.2 Ų (predicted) | PubChem[5] |
| LogP (octanol/water) | ~2.5 (estimated) | --- |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 1 (Oxygen) + 4 (Fluorines) | PubChem[5] |
Synthesis and Purification
The synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol can be efficiently achieved through the reduction of a corresponding carboxylic acid precursor, namely 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid (CAS 179946-32-8)[6]. This method is a cornerstone of organic synthesis, valued for its high yields and the ready availability of powerful and selective reducing agents.
Rationale for Synthetic Route
The reduction of carboxylic acids to primary alcohols is a fundamental transformation.[7] While several reagents can accomplish this, lithium aluminum hydride (LiAlH₄) is particularly effective due to its high reactivity. The choice of this precursor is strategic as ortho-substituted phenylacetic acids are common intermediates in fine chemical manufacturing.[6][8] The workflow avoids harsh conditions that might compromise the fluorine substituents, which is a critical consideration for fluorinated substrates.[9]
Conceptual Synthesis Workflow
Caption: Synthetic workflow for the reduction of the parent carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol via the reduction of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid.
Materials:
-
2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid (1.0 eq)[6]
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction & chromatography)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride under a nitrogen atmosphere. Anhydrous THF is added to create a suspension. The flask is cooled to 0 °C in an ice bath.
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Substrate Addition: The 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid is dissolved in a separate flask with anhydrous THF and transferred to the dropping funnel. This solution is added dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Workup (Fieser Method): The reaction is carefully quenched by cooling the flask back to 0 °C and adding, sequentially and dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are collected.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure alcohol. The final product is dried under a high vacuum.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Expected Pattern |
| ¹H NMR | -CH₂-Ar | δ 3.0 - 3.2 ppm | Triplet (t), coupling to the adjacent -CH₂-OH group. |
| -CH₂-OH | δ 3.8 - 4.0 ppm | Triplet (t), coupling to the benzylic -CH₂- group. | |
| Ar-H | δ 7.2 - 7.6 ppm | Multiplet (m), complex pattern due to F-H coupling. | |
| -OH | variable (δ ~2-3 ppm) | Broad singlet (br s), exchangeable with D₂O. | |
| ¹³C NMR | -CH₂-Ar | δ 30 - 35 ppm | Singlet or doublet due to long-range C-F coupling. |
| -CH₂-OH | δ 60 - 65 ppm | Singlet. | |
| Ar-C | δ 115 - 165 ppm | Multiple signals, carbons attached to F and CF₃ will show large C-F couplings (doublet and quartet, respectively). | |
| -CF₃ | δ 120 - 125 ppm | Quartet (q) with a large ¹JCF coupling constant (~280-300 Hz). | |
| ¹⁹F NMR | Ar-F | δ -110 to -120 ppm | Singlet or multiplet. |
| -CF₃ | δ -60 to -65 ppm | Singlet. | |
| Mass Spec (EI) | [M]⁺ | m/z 208 | Molecular ion peak. |
| [M-H₂O]⁺ | m/z 190 | Fragment corresponding to loss of water. | |
| [C₈H₅F₄]⁺ | m/z 177 | Fragment from benzylic cleavage (loss of CH₂OH). |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol lies in its application as a versatile synthon for creating more complex molecules with therapeutic potential. The primary alcohol functional group serves as a handle for a wide range of chemical transformations.
The incorporation of fluorinated motifs is a proven strategy to enhance drug properties.[2][11] For instance, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key building block for neuroprotective compounds.[12] Similarly, the title compound can be used to introduce the 2-fluoro-6-(trifluoromethyl)phenethyl moiety into drug candidates, leveraging the metabolic stability and binding benefits conferred by the fluorinated ring.
Logical Workflow for Lead Optimization
Caption: Application of the title compound as a versatile starting material in a drug discovery program.
Safety and Handling
As with all fluorinated organic compounds, 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol requires careful handling in a controlled laboratory environment. Safety data sheets (SDS) for analogous compounds like 4-(trifluoromethyl)benzyl alcohol and other fluorinated benzyl alcohols indicate that they are irritants and should be handled with appropriate personal protective equipment (PPE).[13][14][15][16][17]
Core Safety Requirements:
-
Engineering Controls: Use in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13][16] An eyewash station and safety shower should be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles conforming to EN 166 or NIOSH standards.[15][16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical apron.[13][15]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[13][16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Hazardous Decomposition: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[13][14][17]
Conclusion
2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol is more than just a chemical compound; it is a strategic tool for medicinal chemists and researchers. Its carefully designed structure provides a potent combination of stability, lipophilicity, and synthetic versatility. By understanding its fundamental properties, mastering its synthesis, and appreciating its potential applications, scientists can effectively leverage this building block to accelerate the development of next-generation pharmaceuticals and other advanced materials.
References
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Cole-Parmer. (2005). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]
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BuyersGuideChem. 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol suppliers and producers. Retrieved from [Link]
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PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401. Retrieved from [Link]
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PubChem. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891. Retrieved from [Link]
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PrepChem.com. Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
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Al-Mokadem, A. Z., & El-Sawy, E. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1079. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
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Peng, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Applied Microbiology and Biotechnology, 105(19), 7357-7367. Retrieved from [Link]
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Funabiki, K., et al. (2020). Synthesis of α-phenyl-α-trifluoromethyl alcohol by the reaction of trifluoroacetic acid ester with PhMgBr and successive MPV type reduction. ResearchGate. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. Fluorine in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
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MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
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Brenna, E., et al. Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium: A Novel Synthetic Capability of the Zygomycete. Politecnico di Milano. Retrieved from [Link]
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